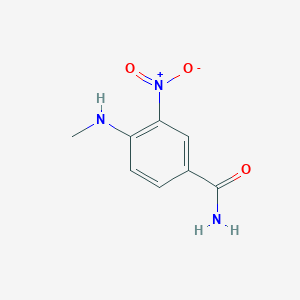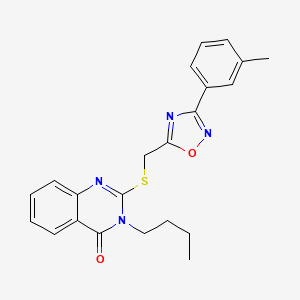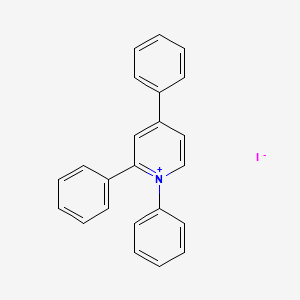![molecular formula C17H21N3O3S B2885118 1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-imidazole CAS No. 2310160-92-8](/img/structure/B2885118.png)
1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-imidazole is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-imidazole typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trimethylbenzoyl Group: This step involves the acylation of the azetidine ring using 2,4,6-trimethylbenzoyl chloride under suitable conditions.
Formation of the Imidazole Ring: The final step involves the cyclization of the intermediate compounds to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
化学反応の分析
Types of Reactions
1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
科学的研究の応用
1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用機序
The mechanism of action of 1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can also participate in covalent bonding with target proteins, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
- 1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-benzimidazole
- 1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-pyrazole
- 1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-triazole
Uniqueness
The uniqueness of 1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-imidazole lies in its specific combination of functional groups and structural features. The presence of the azetidine ring, trimethylbenzoyl group, and sulfonyl group in conjunction with the imidazole core provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds.
特性
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11-7-12(2)15(13(3)8-11)16(21)20-9-14(10-20)24(22,23)17-18-5-6-19(17)4/h5-8,14H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLKHZBCAYXUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2885035.png)


![methyl 6-acetyl-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2885040.png)
![2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2885041.png)

![3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B2885047.png)
![2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2885048.png)
![methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate](/img/structure/B2885049.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2885050.png)
![5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2885051.png)

![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2885056.png)

